Dibenzyl phosphite

Übersicht

Beschreibung

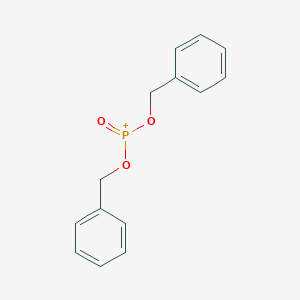

Dibenzyl phosphite, also known as phosphonic acid dibenzyl ester, is an organophosphorus compound with the molecular formula (C_{14}H_{15}O_{3}P). It is characterized by the presence of a phosphorus atom bonded to two benzyl groups and one oxygen atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Wirkmechanismus

Target of Action

Dibenzyl phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the formula (C6H5CH2O)2P(O)H It’s known that phosphite compounds often target the respiratory system .

Biochemical Pathways

Phosphinic acids and derivatives are known to act as bioisosteric groups, and they play significant roles in various biological pathways .

Pharmacokinetics

Its physical properties such as boiling point (110-120 °c/001 mmHg), density (1187 g/mL at 25 °C), and its liquid form may influence its bioavailability.

Result of Action

It’s known that phosphite compounds can cause irritation to the skin and eyes, and they can also cause toxicity to the respiratory system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibenzyl phosphite can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dibenzyl phosphonate can be prepared by reacting this compound with benzyl bromide under mild conditions .

Another method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a solvent. This method is efficient and environmentally friendly, avoiding the use of volatile organic solvents .

Industrial Production Methods

Industrial production of dibenzyl phosphonate typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzyl phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibenzyl phosphate using oxidizing agents like hydrogen peroxide (H2O2).

Substitution: This compound can participate in substitution reactions, where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: TfOH as a catalyst, water, temperature around 80°C in toluene.

Oxidation: Hydrogen peroxide (H2O2) as the oxidant.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Phosphonic acid.

Oxidation: Dibenzyl phosphate.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dibenzyl phosphite has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Dibenzyl phosphite can be compared with other similar compounds such as:

Dibenzyl phosphate: Similar structure but with a phosphate group instead of a phosphonate group.

Triphenyl phosphite: Contains three phenyl groups bonded to phosphorus instead of benzyl groups.

Dimethyl phosphite: Contains two methyl groups bonded to phosphorus instead of benzyl groups.

Uniqueness

This compound is unique due to its specific reactivity and the ability to form stable phosphonic acid derivatives. Its benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Conclusion

This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable derivatives make it a valuable reagent in scientific research and industrial processes.

Biologische Aktivität

Dibenzyl phosphite is a phosphonate compound that has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula . It consists of a phosphorus atom bonded to two benzyl groups and an oxygen atom, making it a member of the organophosphate family. Its structure allows for various chemical reactions and modifications, which contribute to its biological activities.

Synthesis of this compound

This compound can be synthesized through various methods, including the phosphorylation of phenols using this compound in the presence of catalysts. A notable method involves using carbon tetrachloride and N,N-diisopropylethylamine as reagents under mild conditions, which facilitates rapid phosphorylation reactions .

Biological Activity

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. For instance, studies have reported moderate antibacterial activity against specific Gram-positive and Gram-negative bacteria. The effectiveness of this compound derivatives was assessed using minimum inhibitory concentration (MIC) values, demonstrating its potential as an antimicrobial agent .

2. Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For example, compounds derived from this compound have shown moderate cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 9.7 to 27.5 µM . This indicates that while this compound may not be highly cytotoxic, it possesses some degree of efficacy against certain cancer cells.

3. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. For instance, it has been suggested that the compound may influence phospholipase C activity, which plays a crucial role in various cellular processes including cell proliferation and apoptosis .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of this compound derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values below 50 µg/mL, suggesting their potential use in developing new antibacterial agents .

Case Study 2: Cytotoxicity on Cancer Cell Lines

In another investigation, a series of this compound derivatives were tested for their cytotoxic effects on HL-60 cells. The study found that some derivatives had IC50 values as low as 10 µM, indicating promising activity against leukemia cells. This highlights the potential for further exploration in cancer therapeutics .

Data Summary

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | This compound Derivatives | Bacillus subtilis | < 50 µg/mL |

| Cytotoxicity | This compound Derivatives | HL-60 Cells | 9.7 - 27.5 µM |

Eigenschaften

IUPAC Name |

oxo-bis(phenylmethoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKYHDHLEMEVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938038 | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-77-1 | |

| Record name | Dibenzyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary applications of dibenzyl phosphonate in synthetic chemistry?

A1: Dibenzyl phosphonate serves as a crucial reagent for phosphorylation reactions, enabling the incorporation of phosphonate groups into organic molecules []. This process is particularly valuable in synthesizing phosphonic acids, compounds with significant applications in various fields.

Q2: Are there any specific challenges associated with handling dibenzyl phosphonate during chemical synthesis?

A2: While a valuable reagent, dibenzyl phosphonate requires careful handling due to its potential thermal instability. It's crucial to note that this compound may decompose violently at temperatures exceeding 160 °C and might even explode during distillation []. Therefore, adhering to established safety protocols and employing appropriate techniques during synthesis and purification are paramount.

Q3: How can dibenzyl phosphonate be converted to the corresponding phosphonic acid?

A3: Dibenzyl phosphonate can be effectively transformed into its corresponding phosphonic acid through several methods []. One approach involves a "wet process" utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst in the presence of water at 140 °C. This method facilitates the hydrolysis of various alkyl, alkenyl, and aryl-substituted phosphonates to their respective phosphonic acids with good yields.

Q4: Does dibenzyl phosphonate play a role in material science applications?

A4: While not directly involved in material synthesis, dibenzyl phosphonate contributes to developing crease-resistant textiles []. In a specific production method for crease-resistant shirts, dibenzyl phosphonate is incorporated into a finishing agent alongside other components like sodium polyacrylate and aqueous polyurethane. The fabric, after being treated with this finishing agent, demonstrates enhanced resistance to creasing, highlighting the indirect role of dibenzyl phosphonate in material performance enhancement.

Q5: Have there been any studies investigating the biological activity of dibenzyl phosphonate derivatives?

A5: Yes, researchers have explored the potential of dibenzyl phosphonate derivatives in medicinal chemistry []. Specifically, dibenzyl phosphonate was utilized to modify the anticancer natural product, arglabin, via Michael addition reactions. This modification yielded a series of arglabin derivatives, including one incorporating dibenzyl phosphonate. These derivatives were then subjected to in vitro evaluation against a panel of cancer and normal cell lines to assess their antiproliferative activity and cytotoxicity profiles.

Q6: Are there specific analytical techniques employed to characterize and quantify dibenzyl phosphonate?

A6: Characterization of dibenzyl phosphonate relies heavily on spectroscopic techniques, primarily 31P NMR spectroscopy []. This method allows for identifying and confirming the presence of the phosphonate group within the molecule. The chemical shift value in the 31P NMR spectrum, typically around 7.9 ppm with a coupling constant (1JPH) of 713 Hz, serves as a characteristic fingerprint for dibenzyl phosphonate. This technique plays a crucial role in confirming the compound's identity and purity during synthesis and purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.